Hexyl Substitution at the 2-Position Enhances Hole Mobility by an Order of Magnitude Relative to Unsubstituted Oligothiophenes
The introduction of hexyl side chains at the 2-position of thiophene-based monomers dramatically improves hole transport in the solid state. A comparative study on 2,5-bis-(thiophen-2-yl)thieno[3,2-b]thiophenes (BTTT) monomers and their hexyl derivatives found that the hexyl-substituted molecules exhibit enhanced hole mobilities by an order of magnitude compared to their unsubstituted analogs [1]. This effect is attributed to the alkyl chains inducing a syn conformation of terminal thiophenes, which leads to more favorable solid-state packing for charge transport, in contrast to the anti conformation adopted by the unsubstituted monomer [1].
| Evidence Dimension | Hole mobility |
|---|---|
| Target Compound Data | Order of magnitude enhancement upon hexyl substitution |
| Comparator Or Baseline | Unsubstituted BTTT monomer (baseline mobility value not explicitly provided but used as reference for the order-of-magnitude claim) |
| Quantified Difference | ~10x increase |
| Conditions | Thin-film transistor measurements; single-crystal X-ray diffraction and quantum mechanical calculations used to correlate structure and mobility |
Why This Matters
For OFET development, an order-of-magnitude increase in hole mobility directly translates to higher switching speeds and better device performance, making 2-hexylthiophene-derived materials far superior to their unsubstituted counterparts.
- [1] Cherniawski, B. P.; Lopez, S. A.; Burnett, E. K.; Yavuz, I.; Zhang, L.; Parkin, S. R.; Houk, K. N.; Briseno, A. L. The effect of hexyl side chains on molecular conformations, crystal packing, and charge transport of oligothiophenes. Journal of Materials Chemistry C, 2017, 5(3), 582-588. View Source
